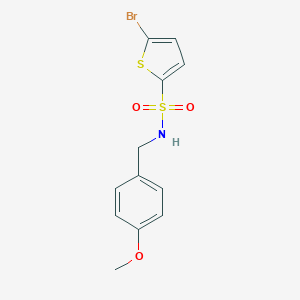

![molecular formula C19H23N3O4S B296380 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(sec-butyl)benzamide](/img/structure/B296380.png)

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(sec-butyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(sec-butyl)benzamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It was initially developed as a potential treatment for lymphoma and leukemia, but its mechanism of action has since been found to be effective against a wide range of cancer types.

Mechanism of Action

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(sec-butyl)benzamide targets a group of proteins known as Bcl-2 family proteins, which play a key role in regulating apoptosis. Specifically, it binds to a subset of these proteins, known as anti-apoptotic Bcl-2 family proteins, and prevents them from interacting with pro-apoptotic proteins. This leads to the activation of the apoptotic pathway, resulting in the death of cancer cells.

Biochemical and Physiological Effects:

This compound has been shown to have a specific effect on cancer cells, with minimal toxicity to normal cells. This is due to the fact that cancer cells often have higher levels of anti-apoptotic Bcl-2 family proteins than normal cells, making them more susceptible to the effects of this compound. Additionally, this compound has been shown to have a synergistic effect when used in combination with other cancer therapies, making it a potentially valuable addition to existing treatment regimens.

Advantages and Limitations for Lab Experiments

One advantage of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(sec-butyl)benzamide as a research tool is its specificity for cancer cells, which allows for targeted experiments and reduces the risk of off-target effects. However, its complex synthesis method and relatively high cost may limit its use in some research settings. Additionally, its mechanism of action may not be effective against all cancer types, highlighting the need for continued research into alternative therapies.

Future Directions

There are several potential future directions for research on 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(sec-butyl)benzamide and related compounds. These include:

1. Development of new derivatives with improved potency and selectivity for specific cancer types.

2. Investigation of the use of this compound in combination with other cancer therapies, including immunotherapies and targeted therapies.

3. Exploration of the role of Bcl-2 family proteins in other diseases, such as neurodegenerative disorders.

4. Development of new methods for the synthesis of this compound and related compounds, to reduce cost and increase accessibility for research purposes.

5. Investigation of the potential use of this compound in combination with other small molecule inhibitors, to further enhance its effectiveness against cancer cells.

In conclusion, this compound is a promising tool for cancer research, with a specific mechanism of action and minimal toxicity to normal cells. Continued research into its potential applications and development of new derivatives may lead to the development of new cancer therapies in the future.

Synthesis Methods

The synthesis of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(sec-butyl)benzamide involves several steps, including the formation of a sulfonyl chloride intermediate, followed by a coupling reaction with an amine and a final cyclization step. The process is complex and requires careful control of reaction conditions to achieve high yields and purity.

Scientific Research Applications

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(sec-butyl)benzamide has been extensively studied in preclinical models of cancer, with promising results in both cell culture and animal models. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting proteins that regulate cell survival pathways. This makes it a potentially powerful tool for the development of new cancer therapies.

Properties

Molecular Formula |

C19H23N3O4S |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

2-[(4-acetamidophenyl)sulfonylamino]-N-butan-2-ylbenzamide |

InChI |

InChI=1S/C19H23N3O4S/c1-4-13(2)20-19(24)17-7-5-6-8-18(17)22-27(25,26)16-11-9-15(10-12-16)21-14(3)23/h5-13,22H,4H2,1-3H3,(H,20,24)(H,21,23) |

InChI Key |

XTCGHODADVWNMJ-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide](/img/structure/B296297.png)

![N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296298.png)

![N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296301.png)

![6-[(5-methyl-2-furyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296303.png)

![3-(3,4-Dimethoxy-phenyl)-5-phenylsulfanylmethyl-[1,2,4]oxadiazole](/img/structure/B296305.png)

![5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B296312.png)

![N-(2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B296314.png)

![6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B296316.png)

amino]-N-ethylacetamide](/img/structure/B296318.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B296322.png)